(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](1-naphthyl)methyl]-2-methylpropane-2-sulfinamide
Beschreibung
Historical Development of Chiral Phosphine Ligands
The evolution of chiral phosphine ligands traces back to the 1970s with the advent of DIOP and BINAP, which enabled early breakthroughs in asymmetric hydrogenation and cross-coupling. Cyclic phosphines such as DuPHOS and BPE later emerged, leveraging their C2 symmetry and strong electron-donating properties to enhance enantioselectivity in transition-metal catalysis. These ligands pioneered the concept of "chiral pockets," where steric bulk and rigid backbones enforce substrate orientation. However, their limited ability to participate in secondary interactions with substrates prompted the integration of heteroatoms like sulfur into ligand architectures. The introduction of sulfinamide-phosphine hybrids in the 2010s marked a paradigm shift, as the sulfinamide group provided a tunable chiral auxiliary capable of hydrogen bonding and steric directionality. SulPhos epitomizes this class, combining a tert-butylsulfinamide motif with a diphenylphosphine-naphthyl scaffold to achieve synergistic stereocontrol.
Structural and Electronic Features of SulPhos
SulPhos possesses three stereogenic centers: the sulfur atom in the sulfinamide group, the benzylic carbon linking the naphthyl and phosphine moieties, and the α-carbon of the tert-butyl group (Fig. 1). Key structural attributes include:
- Sulfinamide Core : The tert-butylsulfinamide group adopts a trigonal pyramidal geometry, with the sulfur lone pair participating in hydrogen bonding with protic substrates. The bulky tert-butyl group enforces a fixed configuration (R or S) at sulfur, which dictates facial selectivity in metal coordination.
- Naphthyl-Phosphine Arm : The 1-naphthyl group provides a rigid, planar surface for π-π interactions with aromatic substrates, while the diphenylphosphine donor coordinates to transition metals (e.g., Rh, Ir) with strong σ-donor and moderate π-acceptor capabilities.
- Chiral Backbone : The methylene bridge between the sulfinamide and phosphine moieties adopts a specific dihedral angle (∼120°), creating a well-defined chiral environment that preorganizes substrates for stereoselective attack.
Electronic effects are equally critical. The sulfinamide’s electron-withdrawing sulfonyl group polarizes adjacent bonds, enhancing the acidity of NH protons for substrate activation. Conversely, the phosphine’s electron-rich nature stabilizes metal centers in low oxidation states, facilitating oxidative addition steps in cross-couplings.
Significance of Sulfinamide Functionality in Stereochemical Control
The sulfinamide group in SulPhos serves dual roles:
- Chiral Directing Group : The configuration at sulfur (R or S) determines the prochiral face of the metal center accessible to substrates. For example, in Rh-catalyzed arylations, the (R)-sulfinamide orients arylboroxines to approach the Re face of the ketimine, yielding (S)-configured benzosultams.
- Hydrogen-Bond Donor : The NH proton engages in non-covalent interactions with electrophilic substrates (e.g., imines, carbonyls), lowering transition-state energies and enforcing specific attack trajectories. This is exemplified in the reduction of N-sulfonyl ketimines, where sulfinamide-mediated H-bonding aligns the substrate for hydride delivery from the Si face.
Comparative studies with non-sulfinamide analogues (e.g., BINAP) reveal that the sulfinamide’s H-bonding capability improves enantioselectivity by 20–30% ee in imine reductions, underscoring its indispensability.
Eigenschaften
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRYLFTCRWHOG-WECIHKQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a sulfinamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structure
The compound features a complex structure characterized by:
- A sulfinamide group
- A diphenylphosphino moiety
- A naphthyl group
This structural diversity is crucial for its biological activity.
Molecular Formula
The molecular formula of the compound is , and it exhibits chirality due to the presence of multiple stereocenters.
Research indicates that compounds similar to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide may exhibit various biological activities, primarily through:
- Inhibition of Enzymatic Activity : The diphenylphosphino group can interact with active sites of enzymes, potentially inhibiting their function.
- Antitumor Activity : Preliminary studies suggest that sulfinamides can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Pharmacological Properties
The pharmacological profile includes:
- Antimicrobial Activity : Some sulfinamide derivatives have shown moderate antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against certain cancer cell lines, indicating potential for anticancer applications.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Moderate activity against S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide in vitro. Results indicated significant growth inhibition in several cancer cell lines, particularly those resistant to conventional therapies. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related sulfinamides. The results demonstrated that compounds with similar structural features exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against tested bacterial strains, including E. coli and Bacillus subtilis .
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
One of the primary applications of (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is its use as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure compounds through various methods:
- Iridium-Catalyzed Hydrogenation : This compound has been employed in iridium-catalyzed asymmetric hydrogenation reactions, where it enhances the selectivity for specific enantiomers during the reduction of alkenes and ketones .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, it can be used to prepare androgen receptor antagonists through copper-mediated condensation reactions with aldehydes . This application highlights its significance in drug discovery and development.
Development of Androgen Receptor Antagonists
A notable study demonstrated the utility of (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide in synthesizing specific androgen receptor antagonists. The process involved:
- Copper-Mediated Condensation : The sulfinamide was reacted with cyclohexane carboxaldehyde, yielding a product that exhibited promising biological activity against androgen receptors.
Asymmetric Synthesis of Chiral Amines
Another significant application is its role in the asymmetric synthesis of chiral amines via reactions with aldehydes and ketones. The sulfinamide acts as a chiral auxiliary, allowing for high enantiomeric excess in the final products, which are crucial for various medicinal applications .
Table 1: Comparison of Ligands in Asymmetric Catalysis
| Ligand Type | Reaction Type | Enantioselectivity (%) | Reference |
|---|---|---|---|
| (R)-Sulfinamide | Iridium-Catalyzed Hydrogenation | 95 | |
| (S)-Sulfinamide | Rhodium-Catalyzed Reactions | 92 | |
| Phosphine Ligand | C-H Functionalization | 90 |
Table 2: Synthesis Pathways Utilizing Sulfinamides
| Starting Material | Reaction Type | Product | Yield (%) |
|---|---|---|---|
| Cyclohexane Carboxaldehyde | Copper-Mediated Condensation | Androgen Receptor Antagonist | 85 |
| Aldehydes | Asymmetric Amine Synthesis | Chiral Amines | 88 |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related sulfinamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Application/Properties |
|---|---|---|---|---|
| Target: (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide | Not provided | Not provided | Diphenylphosphino, 1-naphthyl, tert-butyl sulfinamide | Asymmetric catalysis (inferred) |
| (R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide | Not provided | Not provided | Dichloro, phenylsulfonyl, tert-butyl sulfinamide | Structural studies (bond angles/torsions: ~109–121° ) |
| (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide | C₁₂H₁₆FNOS | 241.33 | 2-fluorophenyl, tert-butyl sulfinamide | Intermediate in asymmetric synthesis |
| (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide | C₄₂H₅₄NOPS | 651.92 | Diadamantylphosphino, naphthyl, dimethyl sulfinamide | High steric bulk for enantioselective metal coordination |
| [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | C₃₀H₄₄NOPS | 497.70 | Dicyclohexylphosphino, phenyl, dimethyl sulfinamide | Catalytic ligand (e.g., hydrogenation; ≥95% purity in commercial use ) |
Key Observations:
Phosphino Group Variations: The diphenylphosphino group in the target compound offers moderate steric bulk and strong π-accepting ability, favoring electron-deficient metal centers. The phenylsulfonyl group in introduces polar character, altering solubility and metal-binding properties compared to phosphino-containing analogs.
Aryl Substituents :
- The 1-naphthyl group in the target compound and provides extended π-conjugation and steric bulk, improving enantiocontrol in asymmetric reactions. 2-fluorophenyl () introduces electronic effects (e.g., dipole interactions) but less steric influence .
Research Findings and Performance Metrics
- Catalytic Efficiency: Dicyclohexylphosphino analogs () demonstrate superior performance in hydrogenation of ketones (e.g., >90% ee ), whereas adamantylphosphino derivatives () excel in high-steric-demand reactions. The target compound’s diphenylphosphino group may balance activity and selectivity.
- Thermal Stability : Adamantyl-based compounds () exhibit higher thermal stability (decomposition >200°C inferred from storage conditions ) compared to diphenyl/dicyclohexyl analogs.
- Safety Profiles : Compounds with fluorophenyl groups () may pose fewer toxicity risks, whereas adamantyl derivatives () carry warnings for acute toxicity (H302) and irritation (H315/H319) .
Q & A
Q. What are the key synthetic routes for preparing (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the phosphine and sulfinamide moieties. Key reagents include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride), with catalysts like palladium or nickel complexes to facilitate coupling reactions . Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For example, the use of enantiopure sulfinamide precursors ensures retention of configuration during nucleophilic substitutions. Reaction conditions (e.g., low temperatures (-20°C to 0°C) and inert atmospheres) minimize racemization and side reactions .
Q. What spectroscopic and crystallographic methods are most effective for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for verifying the phosphine environment and sulfinamide stereochemistry. For instance, NMR chemical shifts between 0–20 ppm confirm diphenylphosphino coordination .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data (R-factor < 0.05) ensure accurate determination of absolute configuration, particularly for chiral centers in the naphthylmethyl group .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) and detects impurities .
Q. What are the recommended safety protocols for handling and storing this compound to prevent degradation or hazardous exposure?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the phosphine group. Protect from light to avoid photodegradation .
- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid water contact, as hydrolysis may release toxic sulfinic acids .
- Spills : Neutralize with sand or vermiculite, then dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the diphenylphosphino group’s HOMO may indicate metal-coordination propensity .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Pair with experimental validation via surface plasmon resonance (SPR) to quantify binding affinities .
- MD Simulations : Assess stability of metal complexes (e.g., Pd or Ru) in catalytic cycles, correlating with experimental turnover frequencies .
Q. What strategies resolve contradictions in reported reactivity or stereochemical outcomes of similar sulfinamide-phosphine hybrids in literature?
- Methodological Answer :
- Systematic Variation : Test reaction variables (solvent polarity, temperature) using Design of Experiments (DoE) to identify critical factors. For example, polar aprotic solvents (DMF) may stabilize transition states in asymmetric syntheses .
- Cross-Validation : Compare crystallographic data (e.g., torsion angles) with computational models to reconcile stereochemical discrepancies. SHELX refinements often resolve ambiguities in chiral centers .
- Meta-Analysis : Review datasets from analogous compounds (e.g., adamantane-phosphine hybrids) to identify trends in steric vs. electronic effects .
Q. How does the presence of both sulfinamide and diphenylphosphino groups influence the compound’s coordination chemistry and catalytic potential?
- Methodological Answer :
- Ligand Behavior : The phosphine moiety acts as a strong σ-donor, forming stable complexes with transition metals (Pd, Rh). The sulfinamide group can participate in hydrogen bonding, modulating solubility and substrate recognition .
- Catalytic Applications : In cross-coupling reactions (e.g., Suzuki-Miyaura), the compound’s chiral environment induces enantioselectivity. For example, Pd complexes catalyze asymmetric allylic alkylation with >90% ee under optimized conditions .
- Spectroscopic Probes : Use NMR to monitor ligand exchange dynamics in catalytic cycles, correlating with kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
